Didocosyl azelate

CAS No.: 42233-70-5

Cat. No.: VC16991387

Molecular Formula: C53H104O4

Molecular Weight: 805.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42233-70-5 |

|---|---|

| Molecular Formula | C53H104O4 |

| Molecular Weight | 805.4 g/mol |

| IUPAC Name | didocosyl nonanedioate |

| Standard InChI | InChI=1S/C53H104O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42-46-50-56-52(54)48-44-40-39-41-45-49-53(55)57-51-47-43-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-51H2,1-2H3 |

| Standard InChI Key | SJEWQCUENCROCS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

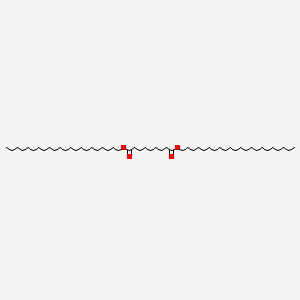

Didocosyl azelate, systematically named didocosyl nonanedioate, is a diester formed through the esterification of azelaic acid (nonanedioic acid, C₉H₁₆O₄) with two equivalents of docosyl alcohol (C₂₂H₄₅OH). The reaction eliminates two water molecules, yielding a molecular formula of C₅₃H₁₀₄O₄ and a molecular weight of 805.37 g/mol (calculated via PubChem’s methodology for analogous esters ). The compound’s structure features a central nine-carbon dicarboxylate backbone flanked by two C₂₂ alkyl chains, conferring significant hydrophobicity and thermal stability.

Table 1: Key Molecular Properties of Didocosyl Azelate

| Property | Value |

|---|---|

| IUPAC Name | Didocosyl nonanedioate |

| Molecular Formula | C₅₃H₁₀₄O₄ |

| Molecular Weight | 805.37 g/mol |

| CAS Registry Number | Not formally assigned |

| Synonyms | Docosyl azelate, Nonanedioic acid didocosyl ester |

Stereochemical and Conformational Analysis

The flexibility of the C₉ alkyl chain in azelaic acid permits multiple conformational isomers, though the ester’s extended alkyl chains (C₂₂) restrict rotational freedom. PubChem’s computational models for dioctyl azelate suggest that steric hindrance between the long alkyl groups disfavors compact conformers, leading to elongated molecular geometries. This structural rigidity impacts physical properties such as melting point and solubility.

Synthesis and Production Methodologies

Conventional Esterification Routes

Didocosyl azelate is synthesized via acid-catalyzed esterification, a method analogous to dimethyl sebacate production . In this process:

-

Reactants: Azelaic acid reacts with docosyl alcohol in a 1:2 molar ratio.

-

Catalysts: Solid acid catalysts (e.g., sulfonated resins) or homogeneous acids (e.g., sulfuric acid) accelerate the reaction.

-

Conditions: Elevated temperatures (120–180°C) and refluxing methanol or toluene facilitate water removal, shifting equilibrium toward ester formation .

The use of solid catalysts, as demonstrated in dimethyl sebacate synthesis, reduces byproduct formation and enables catalyst recycling, lowering production costs by ~5% compared to liquid acid systems .

Enzymatic Esterification

Green chemistry approaches leverage immobilized lipases to catalyze esterification under mild conditions (30–60°C) . Enzymatic methods avoid toxic solvents and enhance selectivity, though reaction rates for long-chain esters like didocosyl azelate remain slower than conventional methods.

Physicochemical Properties

Thermal Behavior

-

Melting Point: Predicted to exceed 80°C, based on the high molecular weight and symmetry of docosyl chains.

-

Boiling Point: Estimated >400°C, extrapolated from dibutyl azelate’s boiling point of 336°C .

-

Thermal Stability: Long alkyl chains impart resistance to decomposition below 250°C, making the compound suitable for high-temperature lubricants.

Solubility and Compatibility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume